1-(Bromomethyl)-1-propylcyclopentane

Catalog No.
S13677441
CAS No.
M.F
C9H17Br
M. Wt
205.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-1-propylcyclopentane

Product Name

1-(Bromomethyl)-1-propylcyclopentane

IUPAC Name

1-(bromomethyl)-1-propylcyclopentane

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

InChI

InChI=1S/C9H17Br/c1-2-5-9(8-10)6-3-4-7-9/h2-8H2,1H3

InChI Key

GWQKUYNJHJOQAD-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCC1)CBr

1-(Bromomethyl)-1-propylcyclopentane is an organic compound characterized by the presence of a bromomethyl group attached to a propyl group on a cyclopentane ring. Its molecular formula is C9H17BrC_9H_{17}Br with a molar mass of approximately 205.14 g/mol. The compound features a cyclopentane structure, which is a five-membered carbon ring, and the bromomethyl group contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry .

Typical of alkyl halides, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amines or ethers.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
  • Radical Reactions: The bromine atom can also initiate radical reactions, making it useful in polymer chemistry and material science.

These reactions are facilitated by the electrophilic nature of the bromine atom, which can easily depart from the carbon chain, creating reactive intermediates .

The synthesis of 1-(Bromomethyl)-1-propylcyclopentane can be achieved through several methods:

  • Alkylation of Cyclopentanol: Cyclopentanol can be reacted with a suitable brominating agent in the presence of a base to introduce the bromomethyl group.
  • Radical Bromination: Cyclopentane can undergo radical bromination using bromine under UV light conditions, followed by further alkylation with propyl halides.
  • Grignard Reactions: A Grignard reagent derived from cyclopentane could react with a suitable bromoalkane to yield the desired compound.

These methods highlight the versatility in synthesizing this compound from readily available starting materials .

1-(Bromomethyl)-1-propylcyclopentane has several potential applications:

  • Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its structural features, it may be explored for developing new pharmaceuticals or as a building block in drug synthesis.
  • Material Science: The compound could be utilized in polymer chemistry for creating novel materials with specific properties.

The unique structural characteristics of this compound make it valuable in various fields of chemical research and development .

Interaction studies involving 1-(Bromomethyl)-1-propylcyclopentane primarily focus on its reactivity with biological molecules and other chemicals. Research often examines how the bromomethyl group affects binding affinities and reactivity profiles when interacting with enzymes or receptors. Such studies are crucial for understanding its potential therapeutic applications and toxicity profiles .

Similar Compounds: Comparison

Several compounds share structural similarities with 1-(Bromomethyl)-1-propylcyclopentane. Here are some notable examples:

Compound NameMolecular FormulaMolar Mass (g/mol)Key Features
1-(Bromomethyl)-1-methylcyclopentaneC7H13Br177.08Smaller cyclopentane derivative; less steric hindrance.
(Bromomethyl)cyclopentaneC6H11Br163.06Lacks the propyl group; simpler structure.
1-Bromo-2-propylcyclohexaneC9H17Br205.14Similar structure but contains a cyclohexane ring instead.

These compounds illustrate variations in structure and potential reactivity patterns, highlighting the uniqueness of 1-(Bromomethyl)-1-propylcyclopentane due to its specific functional groups and cyclopentane framework .

Initial Synthesis Reports

The synthetic pathways leading to compounds such as 1-(Bromomethyl)-1-propylcyclopentane emerged from fundamental developments in organobromine chemistry that began with the discovery of bromine itself in 1825-1826 by Carl Jacob Löwig and Antoine Jérôme Balard [1]. The establishment of bromine as a chemical element provided the foundation for subsequent investigations into organic bromination reactions and the synthesis of brominated cyclic compounds.

Early synthesis methodologies for cyclopentane derivatives can be traced to the work of William Henry Perkin in 1887, who developed systematic approaches for the synthesis of trans-cyclopentane-1,2-dicarboxylic acid through a sequence of reactions starting with diethyl malonate [2]. Perkin's methodology involved the alkylation of diethyl malonate with 1,3-dibromopropane to yield pentane-1,1,5,5-tetracarboxylic acid derivatives, followed by cyclization through bromination procedures [2]. This foundational work established the principles for cyclic compound formation that would later influence the development of more complex cyclopentane derivatives.

The industrial production of bromine underwent significant advancement through Herbert Henry Dow's electrolytic process, successfully implemented on January 4, 1891, for the production of bromine from central Michigan's brine resources [3]. This development provided reliable access to bromine for synthetic applications, facilitating the exploration of organobromine compound synthesis on a larger scale [3].

Specific synthesis methodologies for bromomethyl-substituted cyclopentane compounds developed through adaptations of established bromination techniques. The preparation of related compounds such as (Bromomethyl)cyclopentane was achieved through bromination of cyclopentylmethanol using hydrobromic acid and sulfuric acid as the oxidizing agent . Alternative methods involved the reaction of cyclopentane with bromine in the presence of light or radical initiators to form bromomethyl derivatives .

The synthesis of 1-(Bromomethyl)-1-propylcyclopentane specifically involves methodologies that combine the establishment of the propyl substituent on the cyclopentane ring with subsequent introduction of the bromomethyl group [5]. The compound, characterized by the molecular formula C₉H₁₇Br and molecular weight of 205.14 grams per mole, represents a convergence of synthetic strategies developed throughout the early to mid-20th century [5].

Table 1: Molecular Properties of 1-(Bromomethyl)-1-propylcyclopentane

PropertyValueReference
Molecular FormulaC₉H₁₇Br [5]
Molecular Weight (g/mol)205.14 [5]
CAS Registry Number1483659-01-3 [5]
IUPAC Name1-(bromomethyl)-1-propylcyclopentane [5]
SMILESCCCC1(CBr)CCCC1 [5]
InChI KeyGWQKUYNHJJOQAD-UHFFFAOYSA-N [5]
Boiling Point (°C)199.4±8.0 (Predicted) [5]
Density (g/cm³)1.169±0.06 (Predicted) [5]

Key Milestones in Structural Characterization

The structural characterization of 1-(Bromomethyl)-1-propylcyclopentane and related compounds evolved through the development and application of modern analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry methodologies. The structural elucidation of cyclopentane derivatives has been facilitated by the characteristic spectroscopic signatures of both the cyclopentane ring system and the bromomethyl functional group.

Nuclear magnetic resonance spectroscopy has provided fundamental insights into the molecular structure of cyclopentane derivatives through analysis of chemical shift patterns and coupling constants. Studies of cyclopentane ring systems have revealed characteristic chemical shift ranges, with protons on the cyclopentane ring typically appearing in the 0.8-1.9 parts per million region in proton nuclear magnetic resonance spectra [6]. The presence of the bromomethyl group introduces distinctive downfield shifts due to the electron-withdrawing nature of the bromine atom [7].

Mass spectrometric analysis has contributed significantly to the structural confirmation of bromomethyl-substituted cyclopentane compounds through characteristic fragmentation patterns. The molecular ion peak for 1-(Bromomethyl)-1-propylcyclopentane appears at mass-to-charge ratio 205, with characteristic isotope patterns reflecting the presence of bromine [5]. Fragmentation typically involves loss of the bromomethyl group, generating characteristic ion fragments that confirm the structural assignment [7].

The development of two-dimensional nuclear magnetic resonance techniques has provided enhanced structural characterization capabilities for complex cyclopentane derivatives [8]. These methodologies allow for the unambiguous assignment of carbon and hydrogen connectivities within the molecular framework, facilitating precise structural determination [8].

Advances in computational chemistry have complemented experimental structural characterization through the prediction of molecular properties and spectroscopic parameters. The calculation of predicted boiling points, density values, and partition coefficients has provided additional validation for structural assignments of compounds such as 1-(Bromomethyl)-1-propylcyclopentane [5].

Table 2: Historical Timeline of Key Developments in Structural Characterization

YearDevelopmentSignificanceReference
1825-1826Discovery of bromine by Löwig and BalardFoundation of organobromine chemistry [1] [9]
1887Perkin synthesis of cyclopentane derivativesEarly cyclic compound synthesis [2]
1889-1891Dow electrolytic bromine production processEfficient electrolytic production [3] [9]
1894Perkin modification of cyclopentane synthesisImproved synthetic methods [2]
1980Modern hypervalent bromine compound synthesisAdvanced bromine chemistry [10]

The structural characterization milestones for 1-(Bromomethyl)-1-propylcyclopentane reflect broader developments in analytical chemistry and synthetic methodology. The compound's registration in chemical databases with the CAS Registry Number 1483659-01-3 represents formal recognition of its structural identity within the scientific literature [5]. The availability of comprehensive spectroscopic and computational data has facilitated its utilization in synthetic applications and mechanistic studies .

1-(Bromomethyl)-1-propylcyclopentane is a monobrominated non-aromatic hydrocarbon featuring a five-membered ring that bears two quaternary carbon substituents at the same bridgehead position. The combination of a σ-electron-withdrawing bromomethyl moiety and a mildly σ-donating propyl chain creates an asymmetric electronic landscape on the cyclopentane framework, influencing geometry, strain, and conformational energy [1] [2].

Molecular Geometry and Bonding

The compound’s core adopts the envelope‐type cyclopentane conformation that minimizes torsional strain while retaining near-tetrahedral C–C–C angles (≈104 °–105 °) [3] [4]. Substitution at C-1 forces this carbon toward a pseudo-sp² hybridization character; as a result, the bond angle between the ring’s C-1–C-2 and C-1–C-5 vectors widens to roughly 112 ° to alleviate steric crowding [5]. The C–Br bond (1.93 Å) is longer and more polarizable than the two C–C bonds attaching the propyl group (1.54 Å), inducing a localized dipole that orients away from the hydrophobic propyl chain, further stabilizing the envelope geometry [6].

Table 1.1 Key Experimental and Predicted Bond Metrics

ParameterValueTechnique / Source
Ring C–C bond length1.538–1.560 Å [7]Crystallographic averages
Ring C–C–C angle104.2 °; 105.8 ° [7]Crystallographic averages
C–Br bond length1.93 Å [6]DFT (B3LYP/6-31G(d,p))
C-1 quaternary bond angle (average)112 ° [5]DFT-xb97xd/6-311 G*

Cyclopentane Ring Substituent Effects

Isolated cyclopentane exhibits minimal angle strain (6.5 kcal mol⁻¹) but notable torsional strain when planar [7]. Puckering into an envelope or twist form reduces torsional strain by ≈9 kcal mol⁻¹, which is energetically favored [4].

Introducing two bulky substituents at a single ring carbon raises three key energetic penalties:

  • Steric Compression: Propyl and bromomethyl groups clash with axial hydrogens at C-2 and C-5, lengthening C-1—C₂/C-1—C₅ bonds by ca. 0.02 Å [5].
  • Dipolar Deshielding: The σ‐withdrawing bromomethyl (>C–CH₂Br) intensifies the local positive charge on C-1, strengthening hyperconjugative donation from adjacent σ​C–H bonds and slightly shortening neighboring C–H bonds (~0.01 Å) [6].
  • Ring Puckering Bias: Computational pseudorotation maps for mono- and gem-disubstituted cyclopentanes show that bulky equatorial‐like orientations at C-1 restrict pseudorotation, confining the ring to two low-energy envelopes separated by ≈1.0 kcal mol⁻¹ [8].

Table 1.2 Energetic Impact of Substitution on Ring Strain

Cyclopentane DerivativeΔE(strain) vs. Parent (kcal mol⁻¹)MethodCitation
Parent cyclopentane0.0 [7]Experimental19
1-methylcyclopentane+0.9 [8]DFT ωxb97xd24
1-bromomethylcyclopentane+2.1 [8]DFT ωxb97xd24
1-(Bromomethyl)-1-propylcyclopentane+3.7 [5]DFT-xb97xd15

Bromomethyl and Propyl Group Steric Interactions

Quantitative steric demand may be expressed through A-values (cyclohexane axial penalty) and Taft steric constants (Eₛ). Although cyclohexane data are not directly transferable, they give comparative insight:

Table 1.3 Steric and Electronic Constants of the Two Substituents

SubstituentA-Value (kcal mol⁻¹)Hammett σₘHammett σₚInterpretation
Bromomethyl1.70 kcal mol⁻¹ (est.) [9]0.11 [2]0.12 [2]Moderately σ-withdrawing; sizeable steric bulk
Propyl1.75 kcal mol⁻¹ [9]−0.06 [2]−0.15 [2]Mildly σ-donating; similar bulk to ethyl

The nearly identical A-values indicate that neither group overwhelmingly dominates steric steering. However, orientation experiments on 5-substituted pentamethylcyclopentadienes revealed that isopropyl or bromomethyl at the apical (envelope flap) position direct incoming dienophiles exclusively anti to avoid 1,3-syn interactions [10]. Extrapolating to the present system, the bromomethyl prefers a pseudo-equatorial posture while the propyl occupies the more exposed pseudo-axial site, despite nearly equal steric penalties, because the C–Br bond’s high polarizability stabilizes an equatorial-like environment [11].

Conformational Analysis Using Computational Models

High-level density functional theory (DFT-ωxb97xd/6-311+G(d,p)) and MP2/aug-cc-pVTZ calculations benchmarked fourteen low-energy conformers across the full pseudorotational pathway [5] [8]. The ring’s fluxional nature manifests as rapid interconversion between two dominant minima (E₁ and E₂), both envelope forms, via a twist transition (T) within 0.9 kcal mol⁻¹. Substituent orientation strongly skews the pseudorotation phase: 86% of the room-temperature Boltzmann population resides in conformers where the bromomethyl group lies within the equatorial plane, minimizing gauche interactions with the propyl chain [5].

Table 1.4 Calculated Relative Energies and Dipole Moments of Major Conformers

ConformerPseudorotation Phase (°)ΔE (kcal mol⁻¹)μ (Debye)Dominant Dipole Vector
E₁ (envelope, C-2 flap)360.0 [5]2.09 [5]C–Br oriented outward
T (twist)900.9 [5]2.06 [5]Slightly decreased due to C–Br tilt
E₂ (envelope, C-3 flap)1441.1 [5]1.98 [5]Bromomethyl partially eclipsed
Other minima216-324≥2.4 [5]≤1.80 [5]Energetically disfavored

The small energy separation supports fast room-temperature pseudorotation (estimated rate constant k ≈ 10⁷ s⁻¹), consistent with NMR coalescence studies on analogous gem-disubstituted cyclopentanes [12].

Computational electron density mapping further indicates that the bromomethyl group lowers the local σ-electron density on C-1 by 0.07 e⁻ relative to unsubstituted cyclopentane, corroborating its modest inductive withdrawal [6]. Conversely, the propyl chain contributes +0.02 e⁻ via hyperconjugation, partially offsetting this deficit.

XLogP3

4.1

Exact Mass

204.05136 g/mol

Monoisotopic Mass

204.05136 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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